REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:27][CH2:26][C:10]2([N:13](C(OCC3C=CC=CC=3)=O)[CH2:12][C:11]2([F:25])[F:24])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>CO.O1CCCC1.[C].[Pd]>[C:1]([O:5][C:6]([N:8]1[CH2:27][CH2:26][C:10]2([NH:13][CH2:12][C:11]2([F:24])[F:25])[CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2,3.4|
|
Name
|
|
Quantity
|
397 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC2(C(CN2C(=O)OCC2=CC=CC=C2)(F)F)CC1
|
Name
|
methanol tetrahydrofuran
|
Quantity
|
3.2 mL
|
Type
|
solvent
|
Smiles
|
CO.O1CCCC1
|
Name
|
palladium carbon
|
Quantity
|
79 mg
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (eluent: chloroform/acetone=4/1 to 2/1)
|
Type
|
CUSTOM
|
Details
|
The fractions which could not be separated
|
Type
|
CUSTOM
|
Details
|
isolated
|
Type
|
CONCENTRATION
|
Details
|
were concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by silica gel column chromatography (eluent: chloroform/acetone=2/1 to 1/1) again
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC2(C(CN2)(F)F)CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 211 mg | |
YIELD: CALCULATEDPERCENTYIELD | 81.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |